molecular formula C14H22N2O3 B1375437 Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1160246-93-4

Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B1375437
CAS No.: 1160246-93-4
M. Wt: 266.34 g/mol
InChI Key: UVHFFLIARIPWCK-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-1-oxa-8-azaspiro[45]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a cyano group, an oxa-bridge, and a tert-butyl ester group

Scientific Research Applications

Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent, is ongoing.

    Industry: It may be used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.

Future Directions

The future directions for the study of “Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate” could involve further exploration of its synthesis, chemical reactions, and potential applications in various fields. The development of new synthetic routes and the study of its reactivity could provide valuable insights into its chemical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable spirocyclic precursor with tert-butyl cyanoacetate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The cyano group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to participate in various biochemical pathways. The oxa-bridge and spirocyclic structure contribute to its stability and reactivity, making it a versatile compound in both chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate:

    Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate:

    Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: The amino group provides different reactivity and potential biological activity compared to the cyano group.

Uniqueness

Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential applications. Its spirocyclic structure also contributes to its stability and versatility in various chemical and biological contexts.

Properties

IUPAC Name

tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)10-18-14/h11H,4-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHFFLIARIPWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901162498
Record name 1,1-Dimethylethyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160246-93-4
Record name 1,1-Dimethylethyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 3
Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 4
Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 5
Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 6
Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

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